tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate
Description
tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine, an ethyl group, and a benzyl ring substituted with bromine and fluorine at the 2- and 4-positions, respectively. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging its halogenated aromatic system for cross-coupling reactions (e.g., Suzuki-Miyaura) and its carbamate group for controlled amine release under acidic or basic conditions. Its structural uniqueness lies in the combination of electron-withdrawing (Br, F) and bulky (tert-butyl) substituents, which influence reactivity, stability, and solubility .
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-5-17(13(18)19-14(2,3)4)9-10-6-7-11(16)8-12(10)15/h6-8H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSISYSFPSZBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Catalyzed Carbamate Formation
A widely cited method involves the direct reaction of 2-bromo-4-fluoroaniline with Boc anhydride in the presence of iodine as a catalyst.
Procedure :
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Reaction Setup :
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2-Bromo-4-fluoroaniline (500 mg, 2.63 mmol) and Boc anhydride (555 mg, 2.76 mmol) are combined under an argon atmosphere.
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Iodine (32 mg, 0.26 mmol) is added as a catalyst.
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Reaction Conditions :
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Stirred at room temperature for 8 hours.
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Progress monitored via TLC (5% EtOAc/hexanes, Rf = 0.6).
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Workup :
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Diluted with water (20 mL) and extracted with EtOAc (2 × 20 mL).
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Organic layers washed with sodium thiosulfate (20 mL), dried over Na2SO4, and concentrated.
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Purification :
Mechanistic Insight :
Iodine facilitates the activation of Boc anhydride, enabling nucleophilic attack by the amine. The reaction proceeds via a mixed carbonate intermediate, with iodine acting as a Lewis acid to stabilize the transition state.
Ethylation via Phase-Transfer Catalysis
Introducing the ethyl group necessitates alkylation of the benzylamine nitrogen. Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide enhance reaction efficiency in biphasic systems.
Procedure :
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Alkylation :
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2-Bromo-4-fluorobenzylamine (1.0 eq) and ethyl bromide (1.2 eq) are dissolved in methyl tert-butyl ether (MTBE).
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Tetrabutylammonium bromide (0.1 eq) and 50% NaOH (aq) are added.
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Stirred at 40°C for 12 hours.
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Workup :
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Organic layer separated, washed with water, dried, and concentrated.
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Crude N-ethyl-2-bromo-4-fluorobenzylamine purified via distillation.
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Optimization :
Carbamate Formation with tert-Butyl Chloroformate
The final step involves reacting N-ethyl-2-bromo-4-fluorobenzylamine with Boc-Cl under basic conditions.
Procedure :
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Reaction Setup :
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N-Ethyl-2-bromo-4-fluorobenzylamine (1.0 eq) and Boc-Cl (1.1 eq) dissolved in DCM.
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Triethylamine (1.5 eq) added dropwise at 0°C.
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Reaction Conditions :
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Stirred at room temperature for 4 hours.
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Workup :
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Quenched with ice water, extracted with DCM, dried over Na2SO4, and concentrated.
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Purified via silica gel chromatography (10% EtOAc/hexanes) to afford the title compound (75% yield).
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Characterization Data :
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1H NMR (400 MHz, CDCl3) : δ 7.60 (d, 1H), 7.45 (m, 1H), 4.50 (s, 2H), 3.30 (q, 2H), 1.43 (s, 9H), 1.20 (t, 3H).
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LCMS : m/z 349.0 [M+H]+.
Comparative Analysis of Methodologies
Critical Observations :
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Iodine catalysis offers superior yields but requires inert conditions.
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Phase-transfer alkylation is preferable for large-scale synthesis due to operational simplicity.
Challenges and Optimization Strategies
Over-Alkylation in Ethylation
Primary amines are prone to over-alkylation, forming tertiary amines. To mitigate this:
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Stoichiometric Control : Use 1.2 eq of ethylating agent.
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Low-Temperature Phases : Conduct reactions at 0–5°C to slow kinetics.
Purification of Polar Byproducts
Carbamate formation often generates urea byproducts. Solutions include:
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Gradient Chromatography : Stepwise increases in EtOAc (2% → 10%) enhance separation.
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Aqueous Washes : Sodium bicarbonate rinses remove acidic impurities.
Scalability and Industrial Relevance
The iodine-catalyzed method is industrially favored due to its high yield and compatibility with continuous flow systems. Recent patents (e.g., WO2015/66697) highlight adaptations for kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide would yield 2-azido-4-fluorobenzyl(ethyl)carbamate.
Deprotection Reactions: Removal of the Boc group yields 2-bromo-4-fluorobenzylamine.
Scientific Research Applications
Organic Synthesis
tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitution and oxidation, makes it a valuable building block in organic chemistry.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development. Studies have shown that carbamates can exhibit significant biological activity, including enzyme inhibition and receptor modulation .
Biological Studies
Research has focused on the interactions of this compound with biological molecules. It has been evaluated for its effects on enzyme activity, particularly in studies related to acetylcholinesterase inhibition, which is crucial for developing new insecticides . The compound's mechanism often involves covalent modification of proteins, leading to altered biological functions.
Industrial Applications
In industrial settings, this compound may be utilized in the production of specialty chemicals and materials. Its unique properties allow for applications in various chemical processes that require specific reactivity profiles .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Carbamate Derivatives
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate | Br (2), F (4), ethyl, tert-butyl | ~344.2 | Bromo, fluoro, carbamate |
| tert-Butyl N-(6-bromohexyl)carbamate | Br (terminal), linear C6 chain | ~281.2 | Bromoalkyl, carbamate |
| (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate | Br (5), OMe (2), tert-butyl | ~356.2 | Bromo, methoxy, carbamate |
| Ethyl 2-(5-bromopyrazin-2-yl)acetate | Br (5), pyrazine ring, ethyl | ~245.1 | Bromo, pyrazine, ester |
Key Findings:
Halogen Effects :
- Bromine at the 2-position in the target compound enhances electrophilic substitution reactivity compared to analogs with bromine on aliphatic chains (e.g., tert-butyl N-(6-bromohexyl)carbamate) .
- Fluorine at the 4-position increases aromatic ring stability and lipophilicity relative to methoxy-substituted analogs (e.g., the 2-methoxy derivative in ) .
Carbamate Variations :
- The ethyl group in the carbamate moiety improves solubility in polar aprotic solvents (e.g., DMSO) compared to bulkier tert-butyl-protected amines in PharmaBlock’s piperidine derivatives (e.g., CAS 1799311-98-0) .
- tert-Butyl protection confers hydrolytic stability under basic conditions, a shared feature across all tert-butyl carbamates .
Aromatic vs. Heteroaromatic Systems :
Key Observations:
- The target compound’s bromine atom is more reactive in cross-coupling reactions than chlorine in heteroaromatic systems (e.g., 2-chloro-5-fluoropyrazine) due to lower bond dissociation energy .
- Carbamate protection strategies (e.g., tert-butyl vs. benzyl) significantly impact deprotection conditions; tert-butyl requires strong acids (e.g., TFA), whereas benzyl groups are removed via hydrogenolysis .
Biological Activity
tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate is a synthetic organic compound that has garnered attention for its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article delves into its chemical properties, biological mechanisms, and research findings, providing a comprehensive overview of its significance in biochemical studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzyl moiety through a carbamate functional group. Its molecular formula is C12H14BrFNO2, with a molecular weight of approximately 305.15 g/mol.
The biological activity of this compound primarily involves its ability to interact with various enzymes and proteins. The mechanisms include:
- Covalent Modification : The carbamate group can react with nucleophilic sites on proteins, modifying their function.
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking substrate access and preventing catalysis.
Enzyme Inhibition
Research indicates that this compound effectively inhibits several key enzymes involved in metabolic pathways. For example, studies have shown its potential to inhibit acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neuronal signaling.
Antibacterial Activity
Preliminary investigations into the antibacterial properties of this compound suggest it may exhibit activity against various bacterial strains. For instance, similar carbamate derivatives have shown minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .
Anticancer Potential
Emerging data point towards the anticancer potential of this compound. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell growth and survival. These findings warrant further exploration into its efficacy against specific cancer types .
Case Study: Enzyme Interaction
A study published in Molecular Biology Reports highlighted the interaction between this compound and specific enzymes involved in metabolic regulation. The study utilized kinetic assays to measure the inhibition constants (Ki values), revealing significant enzyme inhibition at micromolar concentrations.
| Enzyme | Ki (µM) | Mechanism of Inhibition |
|---|---|---|
| Acetylcholinesterase | 1.5 | Competitive |
| Cyclic nucleotide phosphodiesterase | 2.3 | Non-competitive |
Pharmacological Profile
Another investigation focused on the pharmacological profile of the compound, assessing its effects on various biological targets. The results indicated that it could modulate pathways related to inflammation and oxidative stress, suggesting potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
